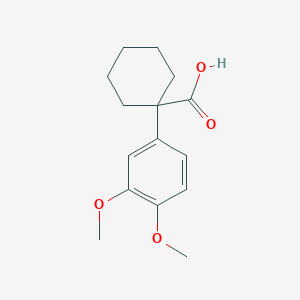

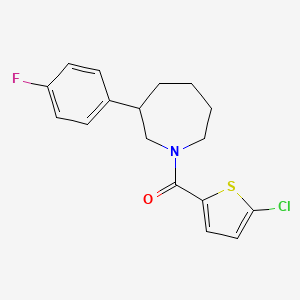

![molecular formula C18H18BrN3O3S B2514716 5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1104734-38-4](/img/structure/B2514716.png)

5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

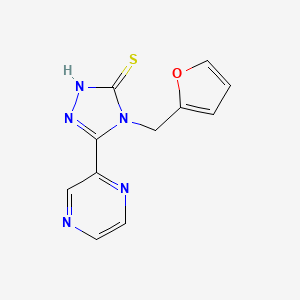

The compound "5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide" is a heterocyclic compound that features an imidazo[2,1-b]thiazole core, which is a fused ring system combining imidazole and thiazole rings. This structure is further modified with various substituents including a hydroxy group, a nitrophenyl group, and an o-tolyl group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that build the complex ring systems and introduce various substituents. For example, the synthesis of benzimidazole derivatives involves the reaction of N-substituted benzimidazolium with aryl halides . Similarly, the synthesis of imidazole derivatives can involve reactions with chloro-nitroimidazole . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical and biological properties. X-ray diffraction studies are commonly used to determine the crystal structure of such compounds . The molecular structure of the compound would likely show the spatial arrangement of the substituents around the imidazo[2,1-b]thiazole core, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of functional groups. For instance, nitro groups can participate in electrophilic substitution reactions , while hydroxy groups can be involved in hydrogen bonding and other interactions . The compound , with its nitrophenyl and hydroxy substituents, may undergo similar reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like solubility, melting point, and stability are influenced by their molecular structure. The presence of a bromide salt suggests that the compound is likely to be ionic, which could enhance its solubility in polar solvents. The substituents on the imidazo[2,1-b]thiazole core can also affect these properties, with the nitro group potentially increasing reactivity and the hydroxy group contributing to intermolecular hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

The compound 5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide, due to its complex structure, is involved in various chemical reactions and synthesis processes. These include electrophilic substitution reactions, formylation, bromination, nitration, and rearrangement reactions, as seen in derivatives of benzo[b]thiophen (Clarke, Scrowston, & Sutton, 1973). Similarly, reactions of 2-amino-2-thiazoline with acetylene carboxylates to form 5-substituted 2, 3-dihydro-7H-thiazolo[3, 2-a]pyrimidin-7-ones demonstrate the chemical versatility of such compounds (Kinoshita et al., 1987).

Potential in Drug Synthesis

These compounds have shown potential in the synthesis of pharmacologically active substances. For example, the synthesis of various thiazole and imidazo[2,1-b]thiazole derivatives that have been explored for their analgesic and anti-inflammatory properties (Chumakov et al., 1999). This indicates the relevance of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural and Mechanistic Studies

Studies on the structure and reaction mechanisms of these compounds provide insight into their chemical behavior. For instance, research on ring transformations and interconversions of related compounds has helped in understanding their structural dynamics and potential applications in synthesizing new molecules with desired properties (Billi et al., 1999).

Eigenschaften

IUPAC Name |

7-(2-methylphenyl)-5-(3-nitrophenyl)-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N3O3S.BrH/c1-13-5-2-3-8-16(13)19-12-18(22,20-9-10-25-17(19)20)14-6-4-7-15(11-14)21(23)24;/h2-8,11,22H,9-10,12H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSTVCZFYVDHCV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

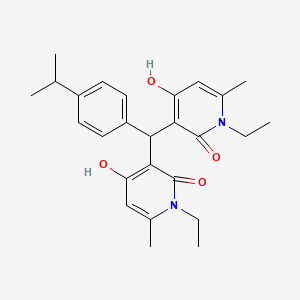

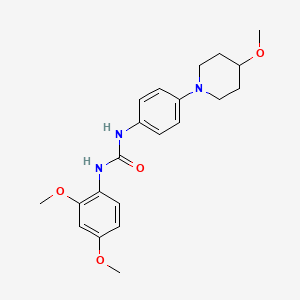

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

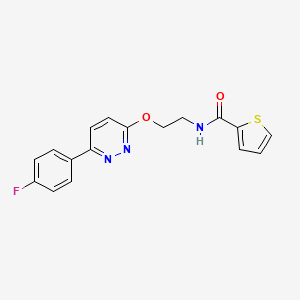

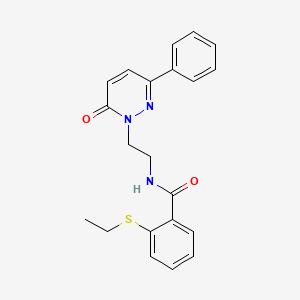

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

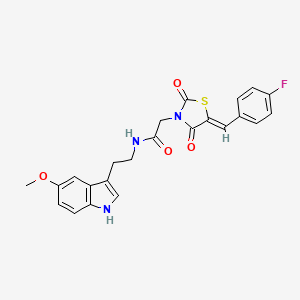

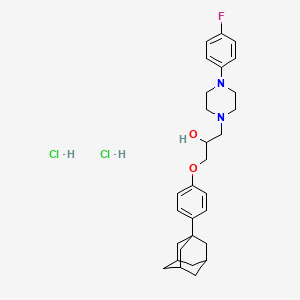

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)